Cas no 2229588-00-3 (1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene)

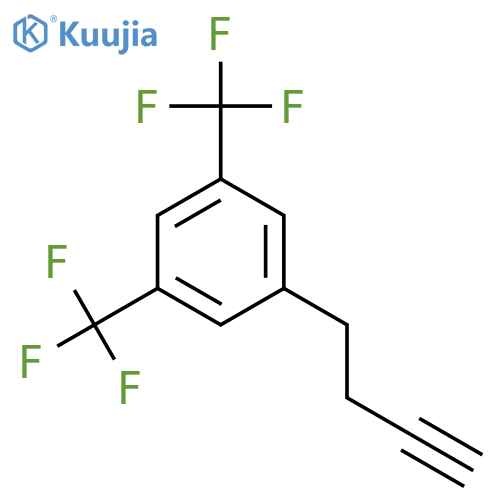

2229588-00-3 structure

商品名:1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene

- 2229588-00-3

- EN300-1942899

-

- インチ: 1S/C12H8F6/c1-2-3-4-8-5-9(11(13,14)15)7-10(6-8)12(16,17)18/h1,5-7H,3-4H2

- InChIKey: UCKDWDSAWZBLCQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(C=1)CCC#C)(F)F

計算された属性

- せいみつぶんしりょう: 266.05301923g/mol

- どういたいしつりょう: 266.05301923g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 0Ų

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1942899-0.05g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1942899-5.0g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1942899-0.1g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1942899-10.0g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1942899-0.25g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1942899-0.5g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1942899-1g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1942899-1.0g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1942899-5g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1942899-2.5g |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene |

2229588-00-3 | 2.5g |

$2295.0 | 2023-09-17 |

1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

2229588-00-3 (1-(but-3-yn-1-yl)-3,5-bis(trifluoromethyl)benzene) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 13769-43-2(potassium metavanadate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量